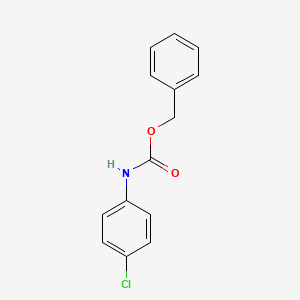

benzyl (4-chlorophenyl)carbamate

Vue d'ensemble

Description

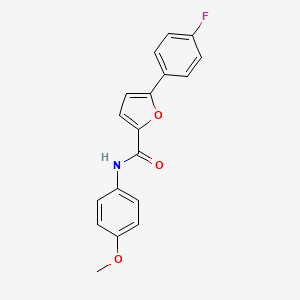

Benzyl (4-chlorophenyl)carbamate, also known as benomyl, is a fungicide that is widely used in agriculture to control various fungal diseases. It is a white crystalline solid that is soluble in organic solvents, and it has a broad spectrum of activity against many different types of fungi.

Applications De Recherche Scientifique

Agricultural Applications

- Benzyl (4-chlorophenyl)carbamate derivatives, such as Carbendazim (MBC), are used in agriculture for fungal disease prevention and control. Nanoparticles like solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of these compounds, offering benefits like improved transfer to the site of action, reduced environmental toxicity, and decreased degradation rates (Campos et al., 2015).

Chemical Synthesis and Catalysis

- The compound has been utilized in chemical synthesis, demonstrating high activity in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and hydroalkoxylation of gamma-hydroxy and delta-hydroxy allenes. This process effectively produces various nitrogen and oxygen heterocycles (Zhang et al., 2006).

Pharmaceutical Research

- Benzyl carbamates of 4-aminosalicylanilides, including fluorinated derivatives, have been prepared with potential anticholinesterase and anti-inflammatory activity. Their hydro-lipophilic properties, crucial for biological activity, were investigated, providing insights into the relationship between chemical structure and lipophilicity (Jankech et al., 2020).

Enzyme Inhibition Studies

- Certain benzyl carbamates have been found to inhibit acetyl- and butyrylcholinesterase enzymes, with some showing promising inhibition of both. These findings are significant for understanding the interaction of these compounds with biological targets and could guide the development of therapeutic agents (Bąk et al., 2019).

Herbicide Degradation

- 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate (Barban), a related herbicide, undergoes alkaline hydrolysis releasing chlorine atoms. Studies on its degradation kinetics in alkaline media have provided insights into the stability and environmental impact of such compounds (Bergon et al., 1980).

Other Applications

- Benzyl carbamates have been used in various synthetic and characterization studies, ranging from the preparation of novel monomers containing UV-absorber functions to the synthesis of phosphinopeptide derivatives. These studies demonstrate the versatility of benzyl carbamates in different chemical syntheses (Pan et al., 1995; Dai & Chen, 1997).

Propriétés

IUPAC Name |

benzyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVYHOYRKULIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984704 | |

| Record name | Benzyl (4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(4-chlorophenyl)carbamate | |

CAS RN |

6622-16-8 | |

| Record name | NSC56524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)

![1-ethyl-3-methyl-8-{4-[methyl(phenyl)amino]benzyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5184201.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)

![2-{[4-(3-methylphenoxy)butyl]amino}ethanol](/img/structure/B5184223.png)

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)

![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)

![N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine](/img/structure/B5184268.png)

![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)

![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)